N-(3,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
CAS No.: 899348-54-0
Cat. No.: VC4670747
Molecular Formula: C24H21N5O4S
Molecular Weight: 475.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899348-54-0 |
|---|---|
| Molecular Formula | C24H21N5O4S |
| Molecular Weight | 475.52 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C24H21N5O4S/c1-15-8-11-17(12-9-15)34(30,31)24-23-26-22(18-6-4-5-7-19(18)29(23)28-27-24)25-16-10-13-20(32-2)21(14-16)33-3/h4-14H,1-3H3,(H,25,26) |
| Standard InChI Key | JYVXUZNKNBWODK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)OC |
Introduction
N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)- triazolo[1,5-a]quinazolin-5-amine is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered significant attention in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a dimethoxyphenyl group and a methylbenzenesulfonyl moiety, which contribute to its unique properties and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Research Applications
This compound is primarily used in research settings for exploring new therapeutic targets. Its unique structure allows for participation in various chemical reactions typical of heterocycles, making it a candidate for further derivatization and functionalization in synthetic organic chemistry.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume